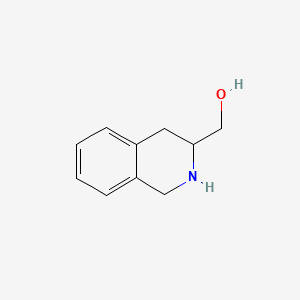
4-Bromo-2,3'-bipyridine
概要
説明
4-Bromo-2,3’-bipyridine is a bipyridine derivative, which is a class of compounds consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields such as organic synthesis, coordination chemistry, and material science. The presence of a bromine atom at the 4-position of one of the pyridine rings makes it a valuable intermediate for further functionalization and synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 4-Bromo-2,3’-bipyridine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 4-Bromo-2,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form carbon-carbon bonds. These reactions typically require palladium or nickel catalysts.
Oxidation and Reduction Reactions: The pyridine rings can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or tetrahydrofuran (THF).
Coupling Reactions: Palladium or nickel catalysts, with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different substituents, while oxidation and reduction reactions can lead to the formation of pyridine N-oxides or dihydropyridines.
科学的研究の応用
4-Bromo-2,3’-bipyridine has several scientific research applications, including:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis, material science, and photochemistry.
Organic Synthesis: It is a valuable intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
作用機序
The mechanism of action of 4-Bromo-2,3’-bipyridine largely depends on its role in specific applications. As a ligand in coordination chemistry, it coordinates with metal centers through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties, which are exploited in various chemical reactions and processes. The molecular targets and pathways involved vary based on the specific metal and reaction conditions used.
類似化合物との比較
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal centers.
4,4’-Bipyridine: Another bipyridine derivative with applications in material science and coordination chemistry.
3,3’-Bipyridine: Less common but still used in certain specialized applications.
Uniqueness of 4-Bromo-2,3’-bipyridine: The presence of the bromine atom at the 4-position of one of the pyridine rings distinguishes 4-Bromo-2,3’-bipyridine from other bipyridine derivatives. This unique substitution pattern allows for selective functionalization and the formation of diverse derivatives, making it a versatile intermediate in organic synthesis and coordination chemistry.
特性
IUPAC Name |
4-bromo-2-pyridin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTYNLIKYREWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671718 | |
| Record name | 4-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62913-27-3 | |
| Record name | 4-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[3-(hydroxymethyl)phenyl]propanoate](/img/structure/B3275712.png)











